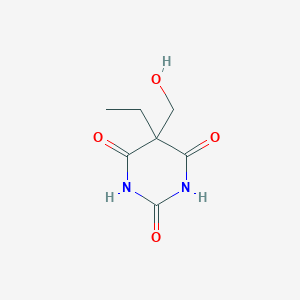

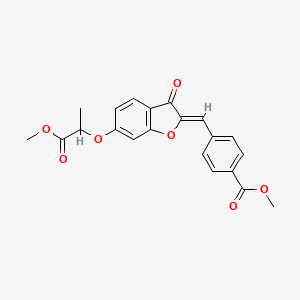

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” is a synthetic biomaterial that is widely used in the field of regenerative tissues . It is also known as "5-ethyl-5-(hydroxymethyl)-β,β-dimethyl-1,3-dioxane-2-ethanol diacrylate (EHD)" . This compound is used in the creation of polymeric scaffolds, which are designed to guide tissue repair .

Molecular Structure Analysis

The conformational transformations of 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane in the gas phase, as well as in mixtures with chloroform, DMSO, benzene, and water, have been studied using computer simulation at the DFT PBE/3 ζ level of theory .Chemical Reactions Analysis

Cyclic acetal monomers, having two vinyl groups (crosslinker), are helpful for the preparation of hydrolytically degradable polymeric network . For example, hydrogels containing 2-[5-ethyl-5-(hydroxymethyl)-1,3-dioxan-2-yl]-2-methylpropanol diacrylate (EHD) and poly(ethylene glycol) diacrylate (PEGDA) have been synthesized via free radical polymerization of the two diacrylate monomers by redox initiation .Wissenschaftliche Forschungsanwendungen

Conformational Analysis in Organic Chemistry

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione: has been utilized in conformational studies to understand its behavior in various solvents. Through computer simulations and NMR spectroscopy, researchers can determine the predominant conformers of the compound in different environments . This information is crucial for predicting the reactivity and interaction of the compound with other molecules.

Gene Delivery Systems

This compound is a key monomer in the synthesis of polymeric scaffolds used for gene delivery. Specifically, it has been used to create scaffolds that can release therapeutic plasmids encoding insulin-like growth factor-1 (IGF-1) and green fluorescent protein (GFP), which are potential treatments for skeletal muscle regeneration .

Biodegradable Polymer Networks

The cyclic acetal monomers derived from 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione are instrumental in creating hydrolytically degradable polymeric networks. These materials have applications in tissue engineering, where they can be used to guide tissue repair and control the release of therapeutic agents .

Cytotoxicity Studies

Researchers have investigated the cytotoxic properties of esters derived from this compound on various cell lines. Understanding the cytotoxicity is essential for developing safe and effective pharmaceuticals and for evaluating potential side effects of new compounds .

Antioxidant Properties

The compound’s derivatives have been studied for their antioxidant properties using in vitro oxidative stress models. Antioxidants are vital for protecting cells from damage caused by free radicals, and these studies contribute to the development of new antioxidant therapies .

Synthetic Approaches in Polymer Chemistry

The compound is involved in synthetic approaches for designing biodegradable and biocompatible polymers. By incorporating cyclic acetal groups into polymers, researchers can create materials with specific functionalities for medical and industrial applications .

Safety and Hazards

The safety data sheet for “5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the substance with care, wearing protective gloves, clothing, and eye/face protection .

Wirkmechanismus

Target of Action

It’s known that this compound is a cyclic acetal , and cyclic acetals are often used in the design of biodegradable and biocompatible polymers .

Mode of Action

The compound interacts with its targets through a process known as radical polymerization . This process involves the formation of a polymer by the reaction of monomer molecules. In the case of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione, it’s used as a monomer in the formation of hydrogels .

Biochemical Pathways

It’s known that the compound is involved in the formation of hydrolytically degradable polymeric networks .

Pharmacokinetics

As a cyclic acetal, it’s expected to have good biocompatibility and biodegradability .

Result of Action

It’s known that the compound is used in the formation of hydrogels , which have various applications in tissue engineering .

Action Environment

The action, efficacy, and stability of 5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione can be influenced by various environmental factors. For instance, the conformational transformations of similar compounds have been studied in different environments such as the gas phase and in mixtures with chloroform, DMSO, benzene, and water .

Eigenschaften

IUPAC Name |

5-ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-7(3-10)4(11)8-6(13)9-5(7)12/h10H,2-3H2,1H3,(H2,8,9,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDNUJFZDRNEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-5-(hydroxymethyl)-1,3-diazinane-2,4,6-trione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)

![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)

![N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2859834.png)

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)

![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)